

# Application Note: Determination of Nickel-59 Activity using Liquid Scintillation Counting

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## Compound of Interest

Compound Name: Nickel-59

Cat. No.: B076431

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Nickel-59** ( $^{59}\text{Ni}$ ) is a long-lived radionuclide with a half-life of 76,000 years, produced primarily through neutron activation of stable nickel isotopes in nuclear reactors.[1] It decays via electron capture (EC) to stable Cobalt-59 ( $^{59}\text{Co}$ ), emitting low-energy X-rays and Auger electrons.[2][3] Due to its long half-life and presence in radioactive waste, accurate quantification of  $^{59}\text{Ni}$  is crucial for waste characterization, decommissioning of nuclear facilities, and environmental monitoring.[4][5]

In many scenarios,  $^{59}\text{Ni}$  is present alongside Nickel-63 ( $^{63}\text{Ni}$ ), a pure low-energy beta emitter ( $t_{1/2} = 100$  years).[1][6] Liquid Scintillation Counting (LSC) is a highly effective technique for quantifying these radionuclides.[6][7][8] Although  $^{59}\text{Ni}$  does not emit beta particles, the Auger electrons and X-rays emitted during its electron capture decay have sufficient energy to interact with the scintillation cocktail and produce detectable light photons.[9] This application note provides a detailed protocol for the separation and analysis of  $^{59}\text{Ni}$  using LSC, including methods for simultaneous quantification with  $^{63}\text{Ni}$ .

While not a common direct application in drug development, this analysis is pertinent for pharmaceutical companies involved in nuclear medicine or those requiring stringent environmental monitoring for radionuclide contaminants at manufacturing sites.[10][11][12]

## Principle of the Method

The analysis of  $^{59}\text{Ni}$  by LSC involves three key stages:

- **Sample Preparation and Nickel Separation:** The sample is first brought into an acidic solution. A crucial chemical separation step is then performed to isolate nickel from interfering radionuclides and matrix components that can cause significant quenching.<sup>[13]</sup> This is typically achieved using an extraction chromatography resin specific for nickel, which often utilizes dimethylglyoxime (DMG) chemistry.<sup>[4][14][15]</sup>
- **LSC Vial Preparation:** The purified nickel eluate is mixed with a specialized liquid scintillation cocktail. The cocktail contains organic scintillators (fluors) that emit light when they interact with the radiation produced by the radionuclide decay.<sup>[6][16][17]</sup>
- **Liquid Scintillation Counting:** The vial is placed in an LSC analyzer. The low-energy Auger electrons and X-rays from  $^{59}\text{Ni}$  decay excite the fluors, producing photons. These photons are detected by photomultiplier tubes (PMTs) and converted into electrical pulses.<sup>[18][19]</sup> The instrument counts these pulses to determine the activity of the radionuclide. By setting different energy windows, it is possible to distinguish the counts from  $^{59}\text{Ni}$  and the co-present  $^{63}\text{Ni}$ .<sup>[5]</sup>

## Experimental Protocols

### Protocol 1: Nickel Separation from Aqueous Samples using Eichrom Ni Resin

This protocol is adapted from established radiochemical methods for separating nickel from various matrices, including water and dissolved solid wastes.<sup>[14][15]</sup>

#### 1. Reagents and Materials:

- Eichrom Ni Resin (2 mL pre-packed columns, 100-150  $\mu\text{m}$ )
- Nitric Acid ( $\text{HNO}_3$ ), concentrated and 3M
- Ammonium Hydroxide ( $\text{NH}_4\text{OH}$ ), concentrated
- Ammonium Citrate solution (1M)
- Dimethylglyoxime (DMG) solution (1% w/v in ethanol)

- Stable Nickel carrier solution (e.g., 2 mg/mL  $\text{Ni}^{2+}$ )
- Liquid Scintillation Vials (20 mL, glass or low-diffusion plastic)
- Liquid Scintillation Cocktail (e.g., Ultima Gold™)

## 2. Sample Preparation:

- Take a known aliquot of the aqueous sample (e.g., 10-100 mL).
- Acidify the sample with concentrated  $\text{HNO}_3$  to a final concentration of  $\sim 1\text{M}$   $\text{HNO}_3$ .
- Add a known amount of stable Nickel carrier solution (e.g., 1 mL of 2 mg/mL solution) to monitor chemical yield.
- Adjust the pH of the sample to 8-9 using concentrated  $\text{NH}_4\text{OH}$ . The solution should be clear. If precipitation occurs, add 1M Ammonium Citrate dropwise until the solution clears.

## 3. Column Chromatography Separation:

- Precondition a 2 mL Eichrom Ni Resin column by passing 10 mL of deionized water through it.
- Add 0.5 mL of 1% DMG solution to the sample and mix well. A red precipitate of Ni-DMG complex will form.
- Load the sample onto the preconditioned Ni Resin column at a flow rate of approximately 1 drop per 2 seconds. The red Ni-DMG complex will be retained on the resin.[\[15\]](#)
- Wash the column with 20 mL of 0.2M Ammonium Citrate solution to remove interfering ions.
- Wash the column with 10 mL of deionized water.
- Elute the purified nickel from the column by adding 15 mL of 3M  $\text{HNO}_3$ . Collect the eluate in a clean, labeled container. This solution now contains the purified nickel fraction.

## 4. LSC Sample Preparation:

- Transfer a precise aliquot (e.g., 1-5 mL) of the 3M HNO<sub>3</sub> eluate into a 20 mL LSC vial.
- Add 15 mL of a water-miscible LSC cocktail (e.g., Ultima Gold™).
- Cap the vial tightly and shake vigorously for 1 minute to ensure a homogeneous, clear solution.[\[17\]](#)
- Wipe the outside of the vial to remove any static charge or contamination.
- Place the vial in the LSC instrument and allow it to dark-adapt for at least 15 minutes to reduce photoluminescence.[\[20\]](#)

## Data Presentation

Quantitative data for <sup>59</sup>Ni and relevant parameters are summarized below.

Table 1: Nuclear Decay Data for Nickel Isotopes

Isotope	Half-Life (Years)	Decay Mode	Primary Emissions & Energies
Nickel-59 ( <sup>59</sup> Ni)	76,000 <a href="#">[1]</a>	Electron Capture (EC) <a href="#">[2]</a>	Auger electrons (~5.5 keV), X-rays (~6.9 keV) <a href="#">[9]</a>
Nickel-63 ( <sup>63</sup> Ni)	100	β <sup>-</sup>	Beta particles (E <sub>max</sub> = 67 keV) <a href="#">[6]</a>

Table 2: Typical LSC Instrument Settings and Performance for <sup>59</sup>Ni/<sup>63</sup>Ni Analysis

Parameter	Setting / Value	Purpose
Energy Window 1 ( $^{59}\text{Ni}$ )	1 - 15 keV	To capture counts primarily from $^{59}\text{Ni}$ Auger electrons and X-rays.
Energy Window 2 ( $^{63}\text{Ni}$ )	15 - 67 keV	To capture counts from higher-energy $^{63}\text{Ni}$ beta particles.[5]
Counting Time	60 - 300 minutes	Depends on sample activity; longer times needed for low-level samples.[7]
Typical Efficiency ( $^{59}\text{Ni}$ )	60 - 80%	Varies with quench level and instrument.
Typical Efficiency ( $^{63}\text{Ni}$ )	70 - 95%	Varies with quench level and instrument.
Typical Background (cpm)	5 - 20 cpm	In the combined 1-67 keV window, dependent on shielding and cocktail.

Table 3: Example Calculation of  $^{59}\text{Ni}$  and  $^{63}\text{Ni}$  Activity

This table outlines the calculation for a dual-label sample.

Step	Parameter	Value / Formula
1	Net CPM, Window 1 ( $C_1$ )	Measured CPM <sub>1</sub> - Background CPM <sub>1</sub>
2	Net CPM, Window 2 ( $C_2$ )	Measured CPM <sub>2</sub> - Background CPM <sub>2</sub>
3	<sup>59</sup> Ni Efficiency in Window 1 ( $E^{59}_1$ )	Determined from <sup>59</sup> Ni standard
4	<sup>63</sup> Ni Efficiency in Window 1 ( $E^{63}_1$ )	Determined from <sup>63</sup> Ni standard (spillover)
5	<sup>59</sup> Ni Efficiency in Window 2 ( $E^{59}_2$ )	Determined from <sup>59</sup> Ni standard (spillover, often negligible)
6	<sup>63</sup> Ni Efficiency in Window 2 ( $E^{63}_2$ )	Determined from <sup>63</sup> Ni standard
7	DPM of <sup>63</sup> Ni	$DPM^{63} = C_2 / E^{63}_2$ (assuming $E^{59}_2$ is negligible)
8	DPM of <sup>59</sup> Ni	$DPM^{59} = (C_1 - (DPM^{63} * E^{63}_1)) / E^{59}_1$

Note: Accurate efficiency values must be determined for each specific instrument and cocktail using NIST-traceable standards and appropriate quench correction.[\[21\]](#)

## Quench Correction

Quenching is the reduction of counting efficiency due to chemical or color impurities in the LSC vial that interfere with the energy transfer and light production process.[\[16\]](#)[\[22\]](#)[\[23\]](#) Accurate activity determination requires quench correction.

### Protocol 2: Quench Curve Generation using the External Standard Method

- Prepare a Quench Standard Set:
  1. Prepare a set of 8-10 LSC vials.

2. To each vial, add an identical, known activity (DPM) of a  $^{59}\text{Ni}$  standard (approx. 50,000 DPM).[\[24\]](#)
  3. Add 15 mL of the selected LSC cocktail to each vial.
  4. Add gradually increasing amounts of a quenching agent (e.g., nitromethane, 0  $\mu\text{L}$  to 100  $\mu\text{L}$ ) to the vials.[\[25\]](#) Vial 1 has zero quench, and the last vial is highly quenched.
  5. Cap and mix all vials thoroughly.
- Measure the Standards:
    1. Count each standard in the LSC instrument to obtain the Counts Per Minute (CPM).
    2. The instrument will also measure a quench indicating parameter (QIP), such as the transformed Spectral Index of the External Standard (tSIE), for each vial.[\[24\]](#)[\[25\]](#)
  - Generate the Quench Curve:
    1. For each standard, calculate the counting efficiency ( $\%E = \text{CPM} / \text{DPM} * 100$ ).
    2. Plot  $\%E$  versus the QIP (tSIE). This plot is the quench curve.
    3. Most modern LSC software can automatically generate and store this curve.
  - Correcting Unknown Samples:
    1. When an unknown sample is counted, the instrument measures its CPM and its QIP.
    2. Using the stored quench curve, the instrument determines the correct counting efficiency for that sample's quench level.[\[23\]](#)
    3. The absolute activity (DPM) is then calculated:  $\text{DPM} = \text{Sample Net CPM} / \text{Efficiency}$ .

## Mandatory Visualizations

Figure 1: Nickel-59 Decay and LSC Detection Pathway

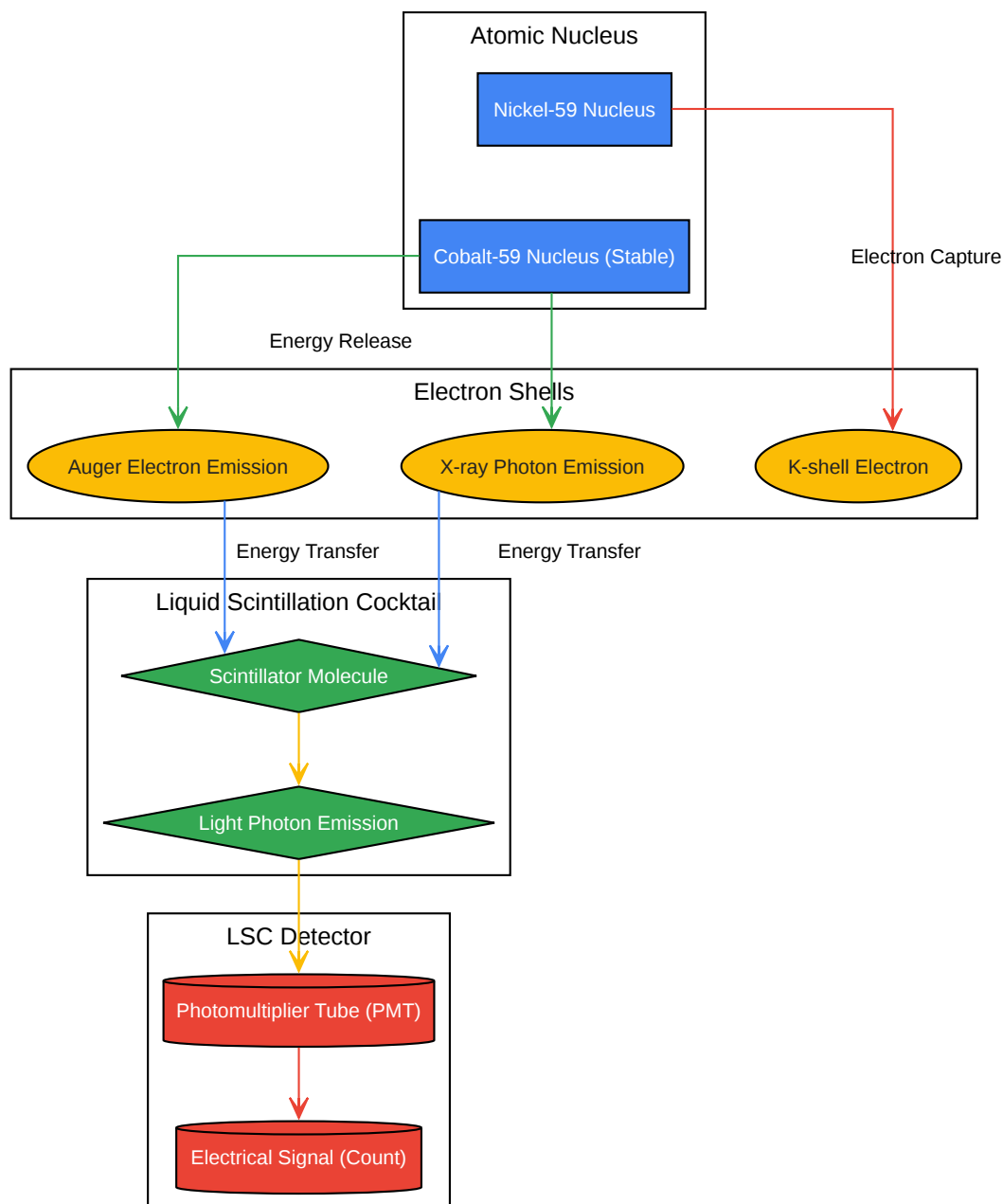
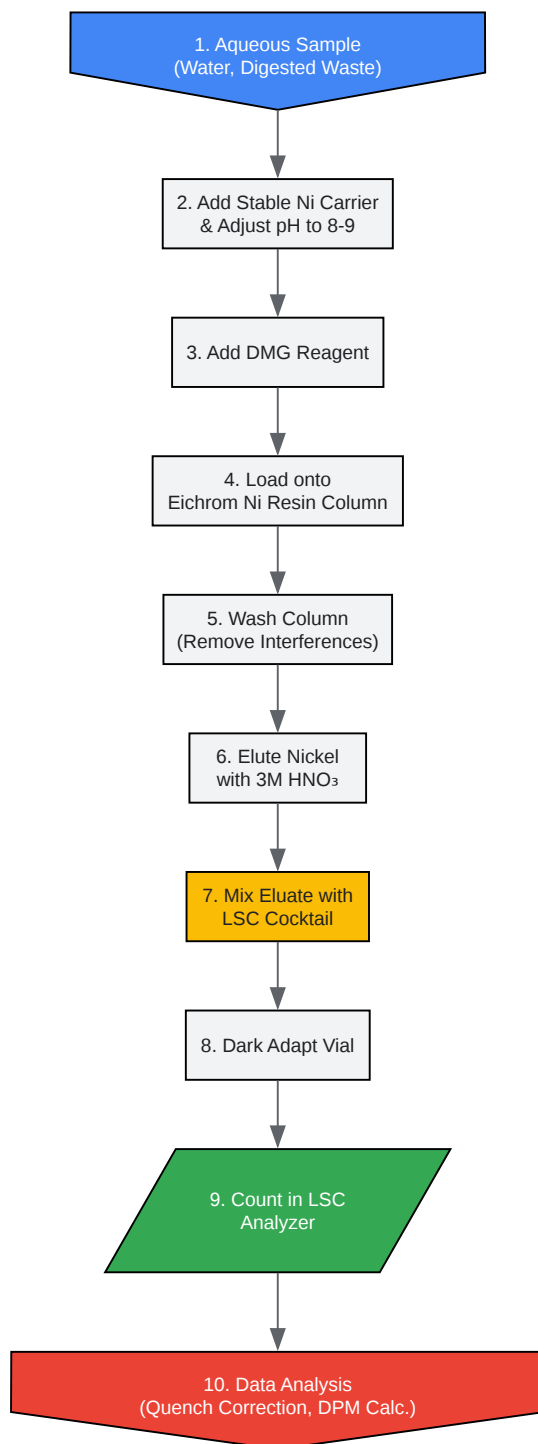
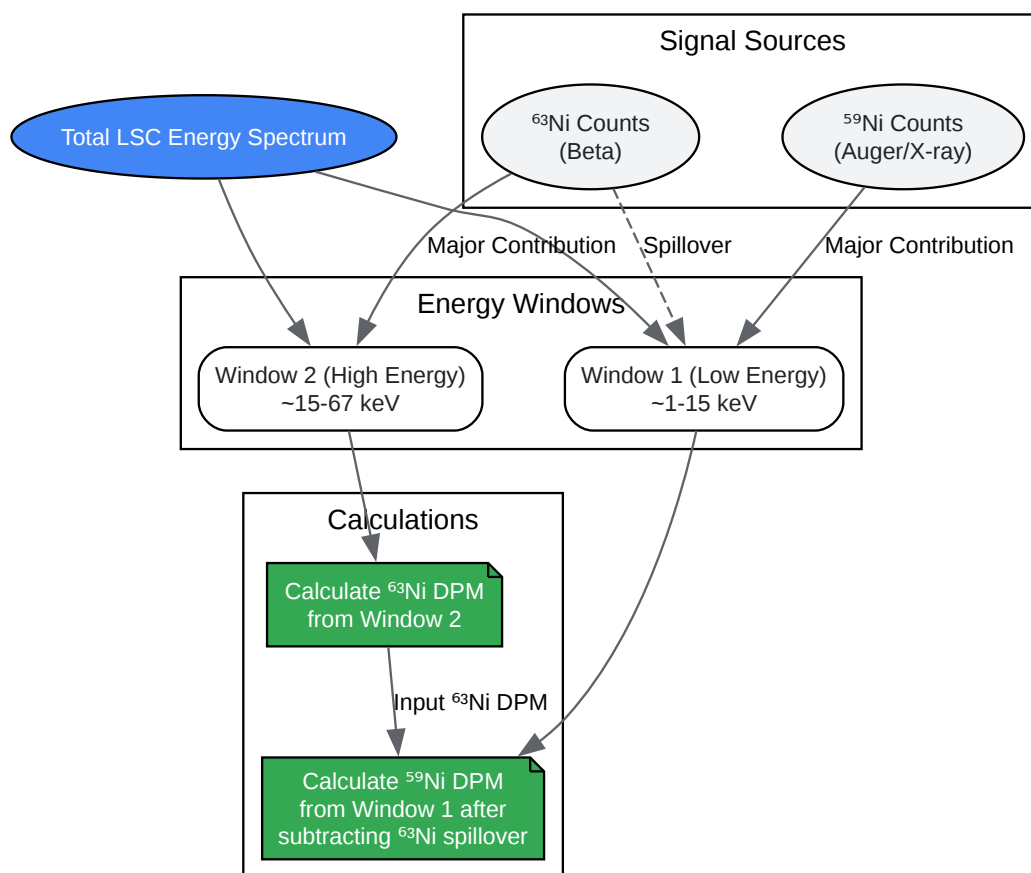
[Click to download full resolution via product page](#)Caption: Figure 1: Decay of  $^{59}\text{Ni}$  and subsequent detection process in LSC.



Figure 2: Experimental Workflow for  $^{59}\text{Ni}$  LSC Analysis

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Caption: Figure 2: Step-by-step workflow for  $^{59}\text{Ni}$  analysis.

Figure 3: Logic for Dual-Label ( $^{59}\text{Ni}$  /  $^{63}\text{Ni}$ ) LSC Analysis

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Caption: Figure 3: Relationship between isotopes and LSC windows.

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- To cite this document: BenchChem. [Application Note: Determination of Nickel-59 Activity using Liquid Scintillation Counting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076431#liquid-scintillation-counting-lsc-for-nickel-59-analysis]

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